molecular formula C5H11NO B022934 1-Methyl-3-pyrrolidinol CAS No. 13220-33-2

1-Methyl-3-pyrrolidinol

Cat. No.: B022934
CAS No.: 13220-33-2
M. Wt: 101.15 g/mol
InChI Key: FLVFPAIGVBQGET-UHFFFAOYSA-N
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Description

1-Methyl-3-pyrrolidinol (C₅H₁₁NO, molecular weight: 101.15 g/mol) is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a hydroxyl group at position 3 and a methyl group at position 1 . It exists in enantiomeric forms, such as (R)-(−)- and (S)-(+)-1-methyl-3-pyrrolidinol, with distinct optical rotations (e.g., [α]D = −7° for the R-enantiomer) . Key physicochemical properties include a density of 0.921 g/mL, boiling point of 50–52°C (1.0 mmHg), and refractive index of 1.464 .

The compound is utilized as a chiral building block in pharmaceutical synthesis, notably for constrained analogs of S-adenosyl-L-homocysteine (SAH) that inhibit DNA methyltransferases . It also serves as a catalyst in transesterification reactions during the synthesis of glycopyrrolate, a drug for managing gastric secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-pyrrolidinol can be synthesized through a ring-closing reaction followed by a reduction process. One common method involves the reaction of malic acid with methylamine in the presence of a solvent like toluene or xylene. The mixture is heated to reflux, and water is removed to facilitate the ring closure, forming an intermediate compound. This intermediate is then reduced using agents such as sodium borohydride or potassium borohydride to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient purification techniques, such as vacuum distillation, is crucial to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-pyrrolidinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various alkylated derivatives .

Scientific Research Applications

Pharmaceutical Synthesis

1-Methyl-3-pyrrolidinol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the asymmetric synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs, which act as inhibitors for DNA methyltransferases, a class of enzymes implicated in cancer and other diseases .

Case Study: SAH Analog Synthesis

  • Objective : Develop potent inhibitors for DNA methyltransferases.
  • Method : Use of this compound as a reactant in the synthesis of SAH analogs.
  • Outcome : Successful synthesis of compounds exhibiting significant inhibitory activity against targeted enzymes.

Synthesis of Antagonists

The compound is also involved in the preparation of diaryl acylaminopyrimidines, which are recognized as adenosine A2A receptor antagonists. These antagonists have potential therapeutic applications in treating Parkinson's disease and other neurological disorders .

Case Study: Adenosine A2A Antagonist Development

  • Objective : Create effective treatments for neurological conditions.
  • Method : Incorporation of this compound in the synthesis pathway.
  • Outcome : Development of novel compounds with promising pharmacological profiles.

Synthesis of Anticholinergics

This compound is also utilized in synthesizing pharmacologically active stereoisomers of N-substituted soft anticholinergics, which are important in managing various conditions such as gastrointestinal disorders and respiratory issues .

Chemical Manufacturing

The compound is employed in industrial settings for the production of other chemical intermediates. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis .

Research and Development

In laboratory settings, this compound is used extensively for research purposes, including:

  • Studies on reaction mechanisms.
  • Development of new synthetic methodologies.
  • Testing its properties and potential applications in different fields.

Mechanism of Action

The mechanism by which 1-Methyl-3-pyrrolidinol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
1-Methyl-3-pyrrolidinol C₅H₁₁NO 101.15 Hydroxyl, methyl-substituted pyrrolidine Chiral intermediate, drug synthesis
1-(Phenylmethyl)-3-(2-propen-1-yl)-3-pyrrolidinol C₁₄H₁₉NO 217.31 Allyl, benzyl-substituted pyrrolidine Laboratory chemical; limited toxicity data
[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol C₈H₁₇NO₂ 159.23 Methoxyethyl, hydroxymethyl Research applications in biochemistry
(S)-(+)-Prolinol C₅H₁₁NO 101.15 Hydroxymethyl pyrrolidine Asymmetric catalysis
2-Pyrrolidone C₄H₇NO 85.11 Lactam ring Solvent, polymer precursor

Table 2: Hazard Classification and Handling Requirements

Compound Name GHS Hazard Classifications Key Safety Notes References
This compound Acute Toxicity (Oral Cat. 4), Skin/Irritation (Cat. 2), Eye Damage (Cat. 2), STOT (Cat. 3) Avoid inhalation, skin/eye contact; ventilated storage
1-(Phenylmethyl)-3-(2-propen-1-yl)-3-pyrrolidinol Acute Toxicity (Cat. 4), Skin Irritation (Cat. 2), Respiratory Tract Irritation (Cat. 3) Requires non-sparking tools; limited ecotoxicity data
3-Heptyl-1H-pyrrole No full hazard assessment Avoid prolonged exposure; uninvestigated toxicity

Biological Activity

1-Methyl-3-pyrrolidinol (CAS Number: 13220-33-2) is a biochemical compound with significant relevance in various biological and pharmaceutical applications. This article explores its biological activity, including its synthesis, pharmacological properties, and potential applications based on diverse research findings.

This compound has the following chemical properties:

PropertyValue
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
Density 1.0 ± 0.1 g/cm³
Boiling Point 192.2 °C
Flash Point 70.6 °C
LogP -0.69

These properties indicate that this compound is a polar compound, which can influence its solubility and interaction with biological systems .

Synthesis Methods

The synthesis of this compound typically involves several steps, including ring closure reactions and reduction processes. A notable method includes using glycine methyl ester as a starting material, which undergoes a series of reactions to yield the final product . The efficiency of these methods can vary, with some approaches offering higher yields and fewer byproducts.

Anticholinergic Properties

This compound is recognized as a key intermediate in the synthesis of anticholinergic drugs. These drugs are essential in treating various conditions such as overactive bladder and motion sickness. The compound's structure allows it to interact effectively with muscarinic receptors, thus inhibiting acetylcholine's action .

Neuroprotective Effects

Research indicates that derivatives of this compound may exhibit neuroprotective effects. For instance, studies have suggested that certain analogs can reduce neuronal cell death in models of neurodegenerative diseases, potentially through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory pathways .

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound. It has shown potential against various bacterial strains, indicating its utility in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membrane integrity .

Case Studies

  • Neuroprotective Study : A study published in a pharmacological journal evaluated the effects of this compound on neuronal cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, highlighting its potential as a neuroprotective agent .
  • Antimicrobial Research : In another study, the compound was tested against Gram-positive and Gram-negative bacteria using the agar disc diffusion method. The results demonstrated zones of inhibition ranging from 10 mm to 20 mm, suggesting effectiveness against common pathogens .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Methyl-3-pyrrolidinol, and how do they influence experimental design?

this compound (CAS 13220-33-2) is a heterocyclic alcohol with the molecular formula C₅H₁₁NO and a molar mass of 101.15 g/mol . Its density is 0.921 g/mL at 25°C , and it is irritant (Xi hazard symbol), necessitating safety measures like gloves and eye protection during handling . These properties guide solvent selection (e.g., polar aprotic solvents for solubility), reaction conditions (temperature control due to volatility), and safety protocols (ventilation, PPE). For purity verification, use GC-MS, NMR, or elemental analysis .

Q. What synthetic routes are commonly employed to prepare this compound?

Common methods include:

  • Nucleophilic substitution : Methylation of 3-pyrrolidinol derivatives.
  • Reductive amination : Reduction of imine intermediates formed from pyrrolidinone precursors.
    Ensure chiral purity by using enantiomerically pure starting materials or chiral catalysts, as the compound exists in (R)- and (S)-forms (CAS 104641-59-0 and 104641-60-3, respectively) . Post-synthesis, characterize products via HPLC with chiral columns or optical rotation measurements .

Q. How can researchers safely handle and store this compound in the laboratory?

Store in tightly sealed containers under inert gas (e.g., nitrogen) to prevent oxidation. Avoid exposure to moisture and high temperatures. Safety protocols include:

  • PPE : Gloves (nitrile), lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis or handling .
    First-aid measures for eye/skin contact: Rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. What analytical techniques resolve stereochemical discrepancies in this compound synthesis?

Chiral resolution requires:

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane-isopropanol mobile phases.
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .
  • X-ray crystallography : Resolve crystal structures of enantiomers for unambiguous assignment .

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) simulations model:

  • Electron distribution : Identify nucleophilic (oxygen) and electrophilic (N-methyl group) sites.
  • Transition states : Optimize reaction pathways for methylation or hydroxylation.
    Leverage 3D structural data (e.g., NIST-provided .mol files) to validate computational models .

Q. What strategies address contradictory data on the compound’s stability under acidic/basic conditions?

Contradictions in stability studies (e.g., hydrolysis rates) may arise from impurities or enantiomeric variations. Mitigate by:

  • Controlled experiments : Perform kinetic studies under standardized pH/temperature.
  • Isolation of intermediates : Use LC-MS to track degradation products .
    Cross-reference data from authoritative sources like NIST WebBook to validate findings .

Q. How can researchers optimize the enantiomeric excess (ee) of this compound in asymmetric synthesis?

  • Chiral auxiliaries : Temporarily bind to the molecule to steer stereoselectivity.
  • Enzymatic resolution : Use lipases or esterases to hydrolyze specific enantiomers.
    Monitor ee via chiral GC or NMR with chiral shift reagents .

Q. What role does this compound play in coordination chemistry or catalyst design?

The compound’s hydroxyl and tertiary amine groups act as ligands for transition metals (e.g., Cu²⁺, Pd⁰). Applications include:

  • Catalyst design : Stabilize metal centers in cross-coupling reactions.
  • Supramolecular chemistry : Participate in hydrogen-bonding networks.
    Characterize complexes using FT-IR, XPS, and single-crystal XRD .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported molecular formulas (C₅H₁₁NO vs. C₅H₁₂NO)?

The discrepancy (e.g., C₅H₁₂NO in vs. C₅H₁₁NO in ) likely stems from protonation states or data entry errors. Verify via:

  • High-resolution mass spectrometry (HRMS) : Confirm exact mass (101.1469 Da for C₅H₁₁NO).
  • Titration : Determine pKa to assess protonation in solution .

Properties

IUPAC Name

1-methylpyrrolidin-3-ol
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InChI

InChI=1S/C5H11NO/c1-6-3-2-5(7)4-6/h5,7H,2-4H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVFPAIGVBQGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H11NO
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DSSTOX Substance ID

DTXSID10864377
Record name 1-Methylpyrrolidin-3-ol
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Molecular Weight

101.15 g/mol
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Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name 1-Methyl-3-pyrrolidinol
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CAS No.

13220-33-2
Record name 1-Methyl-3-pyrrolidinol
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Retrosynthesis Analysis

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